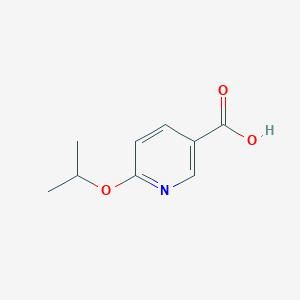

6-Isopropoxynicotinic acid

Overview

Description

6-Isopropoxynicotinic acid is a chemical compound with the molecular formula C9H11NO3 . It is a derivative of nicotinic acid, also known as pyridine-3-carboxylic acid.

Synthesis Analysis

The synthesis of 6-Isopropoxynicotinic acid involves the reaction between nicotinic acid and isopropyl alcohol in the presence of a catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of 6-Isopropoxynicotinic acid is represented by the formula C9H11NO3. It has a molecular weight of 181.19 g/mol .Physical And Chemical Properties Analysis

6-Isopropoxynicotinic acid is a white or off-white crystalline powder . It has a molecular weight of 181.19 g/mol .Scientific Research Applications

Antimicrobial and Antibiofilm Activities

6-Isopropoxynicotinic acid: may play a role in enhancing the selective antimicrobial and antibiofilm activities of peptides. For instance, in the study of melittin, a peptide known for its broad-spectrum antimicrobial properties, the substitution of leucine with 6-aminohexanoic acid showed promising results . This suggests that derivatives of nicotinic acid, like 6-Isopropoxynicotinic acid, could be used to improve the cell selectivity of antimicrobial peptides, potentially leading to the development of new treatments for drug-resistant bacteria.

Pharmaceutical Intermediates

Nicotinic acid derivatives are valuable as pharmaceutical intermediates. They are involved in the synthesis of various compounds, including those used in medications for treating diseases such as pneumonia and kidney diseases . The structural properties of 6-Isopropoxynicotinic acid could make it suitable for similar applications, contributing to the development of novel therapeutic agents.

Dyslipidemia and Cardiovascular Diseases

Research has shown that nicotinic acid derivatives can influence lipoprotein and blood lipid levels, which are crucial in managing dyslipidemia and preventing cardiovascular diseases . 6-Isopropoxynicotinic acid could be explored for its potential in this field, especially in designing drugs that interact with the niacin receptor to mitigate side effects and enhance therapeutic efficacy.

Anti-inflammatory and Analgesic Properties

Some nicotinic acid derivatives have demonstrated anti-inflammatory and analgesic efficacy, which could be harnessed in the treatment of inflammatory conditions . The chemical structure of 6-Isopropoxynicotinic acid might allow it to be used in creating new anti-inflammatory and analgesic drugs.

Alzheimer’s Disease Research

Certain nicotinic acid derivatives have shown effectiveness against Alzheimer’s disease . As a derivative, 6-Isopropoxynicotinic acid could be investigated for its potential application in Alzheimer’s research, possibly leading to breakthroughs in treatment options.

Chemical Pesticide Production

The production of nitrogen-containing heterocyclic compounds, which are essential in chemical pesticides, often involves nicotinic acid derivatives. 6-Isopropoxynicotinic acid could serve as a precursor in synthesizing pyridylmethyl amine insecticides, known for their efficiency and low toxicity .

Molecular Microbiology

In molecular microbiology, derivatives like 6-Isopropoxynicotinic acid can function as regulators by binding to transcriptional regulators associated with nicotinic acid metabolism. This can help control the breakdown of nicotinic acid, which is vital for understanding microbial behavior and developing targeted treatments .

Electrochemistry Advancement

6-Isopropoxynicotinic acid may be used to create modified electrodes, influencing electrical conductivity. This application is significant in the advancement of electrochemistry, where improved conductivity can lead to better performance of electronic devices .

Mechanism of Action

Target of Action

It is known that nicotinic acid, a related compound, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It can be inferred from the related compound, nicotinic acid, that it may have a role in redox reactions and nad-dependent pathways . The compound might interact with its targets, leading to changes in the metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for determining the bioavailability of the compound .

Result of Action

Based on the role of related compounds, it can be inferred that it might contribute to maintaining efficient cellular function and metabolism .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of biochemical compounds .

properties

IUPAC Name |

6-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIMOWCIYNEWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595249 | |

| Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223127-05-7 | |

| Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(propan-2-yloxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

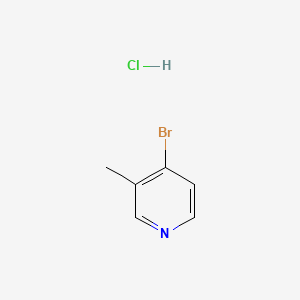

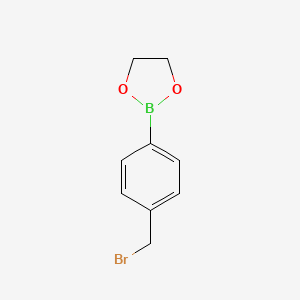

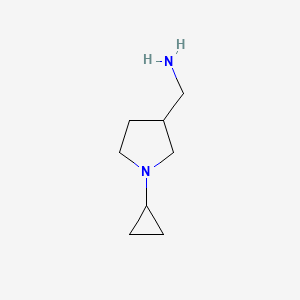

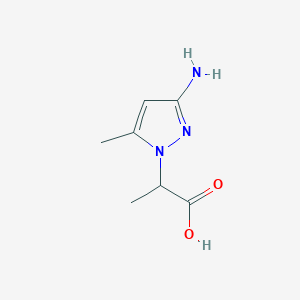

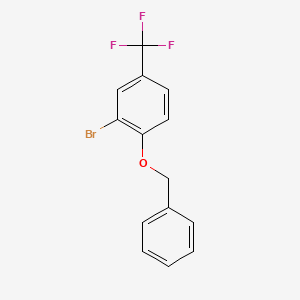

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)